molecular formula C42H82NO8P B1261621 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Cat. No.: B1261621
M. Wt: 760.1 g/mol
InChI Key: RRVPPYNAZJRZFR-VYOBOKEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a phosphatidylcholine, a type of phospholipid that is abundant in cell membranes . It is a diacylglycerol phospholipid, and its primary targets are the lipid bilayers of cells . It plays a crucial role in maintaining the integrity and fluidity of cell membranes .

Mode of Action

POPC interacts with its targets, the lipid bilayers, by integrating into the bilayer structure . This interaction is non-disruptive and maintains the structural integrity of the cell membranes . It has been used to study various subjects such as lipid rafts .

Biochemical Pathways

It is known that phosphatidylcholines like popc play a vital role in the formation and function of lipid rafts . These rafts are microdomains in the cell membrane involved in signal transduction and protein sorting .

Result of Action

The primary result of POPC’s action is the maintenance of cell membrane integrity and fluidity . By integrating into the lipid bilayer, it helps preserve the structure of the cell membrane and supports its function . In addition, it plays a role in the formation and function of lipid rafts, which are involved in cellular signaling processes .

Action Environment

The action of POPC can be influenced by various environmental factors. For instance, the presence of other lipids, such as cholesterol, can affect the integration of POPC into the lipid bilayer and its subsequent effects . Furthermore, conditions such as temperature and pH can also impact the stability and efficacy of POPC .

Biochemical Analysis

Biochemical Properties

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions, particularly those related to membrane dynamics and signaling. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to activate protein kinase C alpha, which is involved in numerous cellular processes including cell growth and differentiation . Additionally, this compound can interact with phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances . These interactions are essential for the regulation of membrane fluidity and the generation of secondary messengers.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can alter gene expression by influencing transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by participating in the synthesis and degradation of other lipids. The presence of this compound in cell membranes can also affect membrane curvature and vesicle formation, which are critical for processes such as endocytosis and exocytosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their conformation and activity. For example, its interaction with protein kinase C alpha leads to the activation of this enzyme, which then phosphorylates target proteins involved in cell signaling . Additionally, this compound can modulate the activity of phospholipases, leading to the production of secondary messengers such as diacylglycerol and inositol triphosphate . These messengers play a crucial role in transmitting signals within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable when stored at low temperatures, but it can undergo degradation when exposed to heat or light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of membrane dynamics and signaling . Its activity may decrease over time due to degradation and the formation of oxidation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance membrane fluidity and promote cell signaling. At high doses, it may lead to toxic effects such as membrane disruption and cell death . Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects . Therefore, careful dosage optimization is essential for its use in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be synthesized de novo through the Kennedy pathway, which involves the sequential addition of fatty acids to glycerol-3-phosphate, followed by the attachment of a phosphocholine head group . This compound can also be degraded by phospholipases, leading to the production of fatty acids and glycerophosphocholine . These metabolic pathways are crucial for maintaining the balance of phospholipids in cell membranes and for generating signaling molecules.

Transport and Distribution

Within cells, this compound is transported and distributed by various mechanisms. It can be incorporated into cell membranes through the action of lipid transfer proteins and vesicular transport . Additionally, it can interact with specific binding proteins that facilitate its transport to different cellular compartments . The distribution of this compound within cells is essential for its role in membrane dynamics and signaling.

Subcellular Localization

This compound is primarily localized in the cell membrane, where it contributes to membrane structure and function . It can also be found in other subcellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid synthesis and transport . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC can be synthesized by esterifying palmitic acid and oleic acid with phosphatidylcholine. The reaction typically involves the use of phosphoric acid and dimethylamine as catalysts .

Industrial Production Methods: The industrial production of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC involves the large-scale esterification of palmitic acid and oleic acid with phosphatidylcholine. The process is optimized for high yield and purity, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions: 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols .

Scientific Research Applications

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC has a wide range of scientific research applications:

    Chemistry: Used in the study of lipid bilayers and membrane dynamics.

    Biology: Plays a crucial role in cell membrane structure and function.

    Medicine: Investigated for its potential in drug delivery systems, particularly in the form of liposomes.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals .

Comparison with Similar Compounds

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC
  • 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
  • 1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine

Comparison: 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC is unique due to its specific fatty acid composition, which includes oleic acid and palmitic acid. This composition influences its physical properties and biological functions, making it distinct from other phospholipids .

Properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVPPYNAZJRZFR-VYOBOKEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:1(9Z)/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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